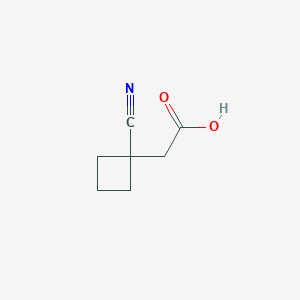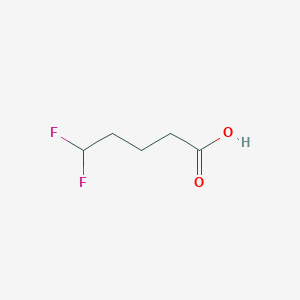![molecular formula C12H23N3O3 B1426279 tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate CAS No. 1344803-08-2](/img/structure/B1426279.png)
tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Vue d'ensemble
Description
Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate, often referred to as TBC, is an organic compound which has a variety of uses in scientific research. It is a white, crystalline solid which is soluble in many organic solvents. It has been used in a variety of laboratory experiments, with its most common applications being in the synthesis of other compounds, and as a catalyst in organic reactions. In addition, it has been used in the study of biochemical and physiological effects, such as in the study of enzyme activity.
Applications De Recherche Scientifique
1. Enantioselective Synthesis
The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these analogues (Ober et al., 2004).
2. Synthesis of Stereoselective Compounds
It serves as a starting point for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017).
3. Organic Synthesis Building Blocks
This compound acts as a building block in organic synthesis, particularly in reactions involving organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).
4. Synthesis of Spirocyclopropanated Analogues
It is instrumental in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its role in agricultural chemistry (Brackmann et al., 2005).
5. Chromatographic Separation
In chromatography, it is used as a co-modifier for cyclodextrin-modified mobile phases to separate polyaromatic hydrocarbons, highlighting its utility in analytical chemistry (Husain et al., 1995).
6. Synthesis of Amino Protecting Groups
This compound is used in the chemoselective transformation of amino protecting groups in organic synthesis, demonstrating its versatility in chemical modification processes (Sakaitani & Ohfune, 1990).
7. Crystallography Studies
It has been used in crystallography to study the structures of chlorodiacetylene and iododiacetylene derivatives, providing insights into the molecular arrangements of these compounds (Baillargeon et al., 2017).
8. Fluorescent Sensory Materials
A derivative of this compound, TCBT, has been utilized in the synthesis of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating its application in sensor technology (Sun et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



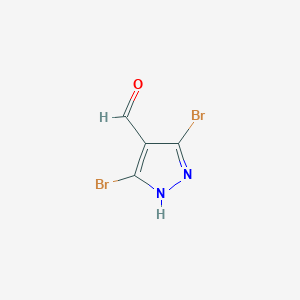

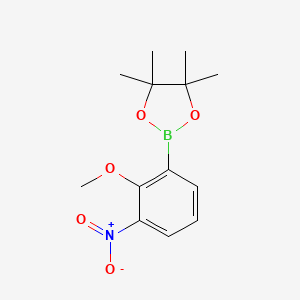

![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)
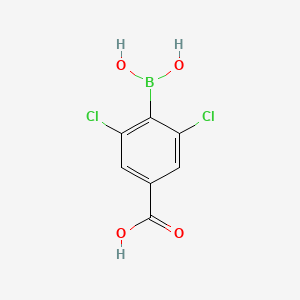


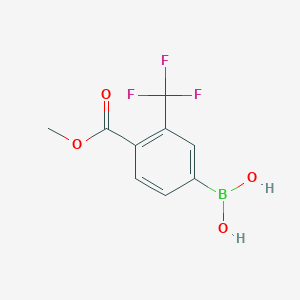

![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)

